molecular formula C8H10Cl2N4 B1488242 3,6-Dichloro-4-(piperazin-1-yl)pyridazine CAS No. 1143575-88-5

3,6-Dichloro-4-(piperazin-1-yl)pyridazine

Cat. No.: B1488242
CAS No.: 1143575-88-5
M. Wt: 233.09 g/mol
InChI Key: HMPILFPQBJZQDZ-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-(piperazin-1-yl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 and a piperazine moiety at position 4. The molecular formula of this compound is C8H10Cl2N4, and it has a molecular weight of 233.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-(piperazin-1-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with piperazine. One common method is to reflux 3,6-dichloropyridazine with piperazine in ethanol. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides.

Scientific Research Applications

3,6-Dichloro-4-(piperazin-1-yl)pyridazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazine have been found to inhibit enzymes such as acetylcholinesterase, which is involved in the hydrolysis of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridazine: This compound lacks the piperazine moiety and is less complex in structure.

    4-(4-Chlorophenyl)piperazine: This compound has a similar piperazine moiety but differs in the aromatic ring structure.

    3,6-Dichloro-4-(4-methoxyphenyl)piperazine: This compound has a methoxy group instead of a piperazine moiety.

Uniqueness

3,6-Dichloro-4-(piperazin-1-yl)pyridazine is unique due to its combination of the pyridazine ring with the piperazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,6-dichloro-4-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N4/c9-7-5-6(8(10)13-12-7)14-3-1-11-2-4-14/h5,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPILFPQBJZQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

18 g 3,4,6-trichloro-pyridazine and 34 g piperazine are suspended in 100 ml of ethanol and stirred for 30 minutes at ambient temperature. The precipitated solid is suction filtered. 500 ml of water are added to the mother liquor and the precipitated product is suction filtered. 14 g product are obtained as a solid. M.p=111-115° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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